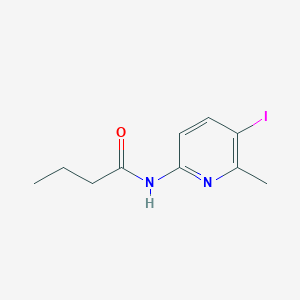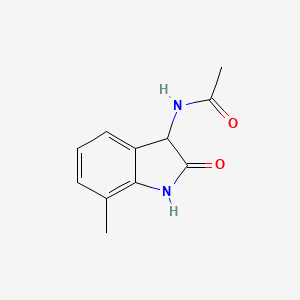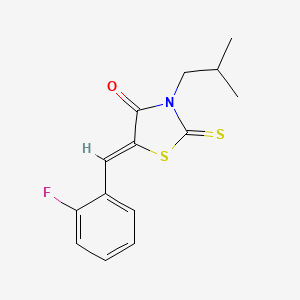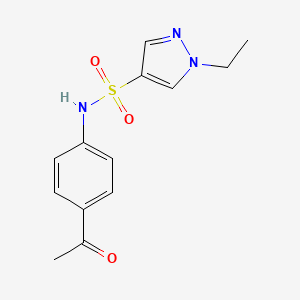
N-(5-iodo-6-methyl-2-pyridinyl)butanamide
Descripción general
Descripción
N-(5-iodo-6-methyl-2-pyridinyl)butanamide, also known as IMPY, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a selective ligand for the sigma-2 receptor, a protein that has been implicated in a variety of cellular processes, including cell growth and death. The synthesis of IMPY is a complex process that requires specialized equipment and expertise. In
Mecanismo De Acción
The mechanism of action of N-(5-iodo-6-methyl-2-pyridinyl)butanamide is not fully understood, but it is thought to involve the binding of the compound to the sigma-2 receptor. This binding may activate or inhibit the receptor, leading to changes in cellular processes such as cell growth and death.
Biochemical and Physiological Effects:
N-(5-iodo-6-methyl-2-pyridinyl)butanamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(5-iodo-6-methyl-2-pyridinyl)butanamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(5-iodo-6-methyl-2-pyridinyl)butanamide has been found to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-iodo-6-methyl-2-pyridinyl)butanamide in lab experiments is its selectivity for the sigma-2 receptor. This allows researchers to study the role of this receptor in cellular processes without interfering with other receptors or processes. However, the synthesis of N-(5-iodo-6-methyl-2-pyridinyl)butanamide is a complex process that requires specialized equipment and expertise, which may limit its availability for some researchers.
Direcciones Futuras
There are many potential future directions for research involving N-(5-iodo-6-methyl-2-pyridinyl)butanamide. One area of interest is the role of the sigma-2 receptor in cancer cell growth and death, and the potential use of N-(5-iodo-6-methyl-2-pyridinyl)butanamide as a cancer treatment. Other areas of interest include the role of the sigma-2 receptor in other cellular processes, such as inflammation and pain, and the development of new compounds that target this receptor. Further research is needed to fully understand the mechanism of action of N-(5-iodo-6-methyl-2-pyridinyl)butanamide and the sigma-2 receptor, and to explore its potential applications in scientific research and medicine.
In conclusion, N-(5-iodo-6-methyl-2-pyridinyl)butanamide, or N-(5-iodo-6-methyl-2-pyridinyl)butanamide, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. Its selective binding to the sigma-2 receptor has made it a valuable tool for studying the role of this receptor in cellular processes. While the synthesis of N-(5-iodo-6-methyl-2-pyridinyl)butanamide is a complex process that requires specialized equipment and expertise, its potential applications in scientific research and medicine make it an area of interest for future research.
Aplicaciones Científicas De Investigación
N-(5-iodo-6-methyl-2-pyridinyl)butanamide has been used in a variety of scientific research applications due to its selective binding to the sigma-2 receptor. This receptor has been implicated in a variety of cellular processes, including cell growth and death, and has been found to be overexpressed in a variety of cancer cells. N-(5-iodo-6-methyl-2-pyridinyl)butanamide has been used to study the role of the sigma-2 receptor in cancer cell growth and death, as well as in other cellular processes.
Propiedades
IUPAC Name |
N-(5-iodo-6-methylpyridin-2-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-3-4-10(14)13-9-6-5-8(11)7(2)12-9/h5-6H,3-4H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIBATVFJYJBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=C(C=C1)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-iodo-6-methylpyridin-2-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4649436.png)
![N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4649438.png)

![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4649451.png)
![5-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4649462.png)
![diethyl 3-methyl-5-{[3-(3-nitrophenyl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4649472.png)
![8-methyl-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B4649490.png)


![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B4649502.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4649522.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4649546.png)
![2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4649550.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4649551.png)